

Spectroscopic Profile of N-Propyl Isocyanide: A Technical Guide

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Compound of Interest

Compound Name: *N*-Propyl Isocyanide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **n-propyl isocyanide** (CAS 627-36-1), a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the essential quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of **n-propyl isocyanide**.

Infrared (IR) Spectroscopy

The infrared spectrum of **n-propyl isocyanide** is characterized by a strong, sharp absorption band in the isocyanide stretching region.

Functional Group	Wavenumber (cm ⁻¹)	Description
-N≡C Stretch	~2143	Strong, characteristic isocyanide stretch
C-H Stretch (sp ³)	2970-2880	Aliphatic C-H stretching vibrations

Note: The characteristic isocyanide stretching frequency can be influenced by the solvent and concentration. Isocyanides, in general, exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the **n-propyl isocyanide** molecule.

^1H NMR Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
CH ₃	~1.05	Triplet	~7.4 Hz
CH ₂ (middle)	~1.70	Sextet	~7.0 Hz
CH ₂ -N	~3.45	Triplet	~6.8 Hz

^{13}C NMR Data

Carbon	Chemical Shift (ppm)
CH ₃	~11.5
CH ₂ (middle)	~24.0
CH ₂ -N	~44.5
-N \equiv C	~157.0 (triplet, $1J_{\text{CN}} \approx 5\text{--}8\text{ Hz}$)

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The isocyanide carbon signal may appear as a triplet due to coupling with the quadrupolar ^{14}N nucleus.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **n-propyl isocyanide** reveals a distinct fragmentation pattern useful for its identification. The data presented below is based on the spectrum available in the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
69	~20	[M] ⁺ • (Molecular Ion)
42	100	[C3H6] ⁺ • or [C2H4N] ⁺
41	~85	[C3H5] ⁺
39	~30	[C3H3] ⁺
27	~45	[C2H3] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as **n-propyl isocyanide**.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

- **Instrument Preparation:** Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or zinc selenide) is clean.
- **Background Scan:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- **Sample Application:** A small drop of neat **n-propyl isocyanide** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C NMR Spectroscopy.

- **Sample Preparation:** Approximately 5-10 mg of **n-propyl isocyanide** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

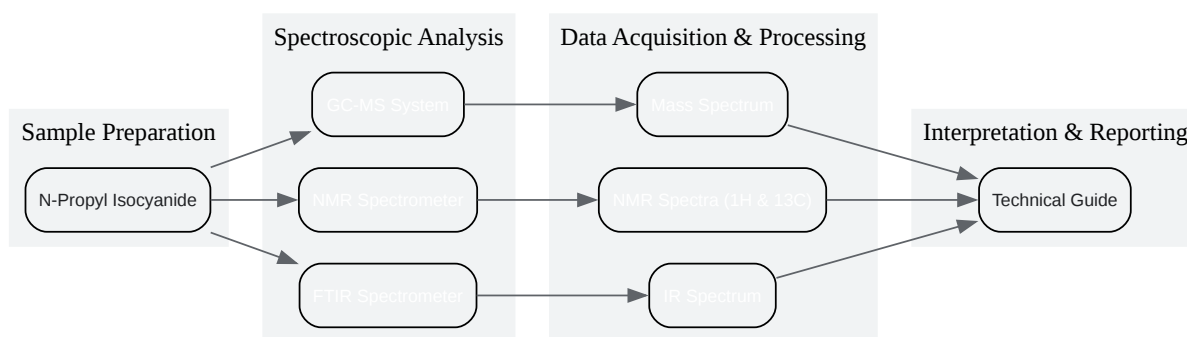
Method: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

- **Sample Introduction:** A dilute solution of **n-propyl isocyanide** in a volatile organic solvent (e.g., dichloromethane or ether) is prepared. A small volume (e.g., 1 μL) of this solution is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and travels through the GC column, which separates **n-propyl isocyanide** from the solvent and any impurities.

- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection and Spectrum Generation:** The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **n-propyl isocyanide**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Propane, 1-isocyano- [webbook.nist.gov]
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